
MC180295
Overview
Description
MC180295 is a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has shown significant preclinical efficacy in both in vitro and in vivo cancer models. Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in transcription elongation by phosphorylating RNA polymerase II. Inhibition of cyclin-dependent kinase 9 can reactivate epigenetically silenced genes in cancer cells, making this compound a promising candidate for cancer therapy .
Preparation Methods
MC180295 is synthesized as a racemic mixture of two enantiomers, MC180379 and MC180380The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
For industrial production, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final assembly of the compound. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
MC180295 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
In Vitro Studies
MC180295 has demonstrated significant anti-tumor efficacy across various cancer cell lines. In a study involving 46 different neoplastic cell lines, this compound exhibited a median IC50 value of 171 nM, with particularly strong effects observed in acute myeloid leukemia (AML) cell lines harboring MLL translocations. The compound was found to be highly selective for CDK9, showing minimal impact on normal cells .
In Vivo Studies
In preclinical models, this compound has shown promising results:
- Xenograft Models : In mouse models of AML and colon cancer, this compound significantly inhibited tumor growth and improved survival rates. Notably, when combined with decitabine (a DNA methyltransferase inhibitor), the synergy led to enhanced tumor regression compared to monotherapy .
- T Cell Dependence : The anti-tumor effects were found to involve CD8+ T cells, indicating an immune component that may enhance the therapeutic response .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both mice and rats. Key findings include:
- Half-Life : Following intravenous administration at 1 mg/kg, the half-life was approximately 0.86 hours; however, when administered intraperitoneally at 10 mg/kg, it extended to about 15.8 hours. This suggests potential compartmental distribution affecting drug retention .
- Bioavailability : Oral administration yielded a bioavailability of 26%, indicating that while effective, there may be limitations on oral dosing due to absorption characteristics .
Case Study 1: Acute Myeloid Leukemia
In a specific investigation into AML treatment using this compound:
- Model : Mice treated with SW48 colon cancer cells showed significant tumor size reduction after treatment with this compound.
- Results : The combination therapy with decitabine resulted in greater tumor regression and survival benefits compared to either agent alone .
Case Study 2: Epstein-Barr Virus-Associated Gastric Cancer
Research indicated that this compound effectively inhibited the growth of Epstein-Barr virus-associated gastric cancer (EBVaGC) cells:
- Mechanism : The compound suppressed DNA repair mechanisms and disrupted the cell cycle in EBVaGC cells.
- Efficacy : Significant growth inhibition was observed at concentrations as low as 1 µM after four days of treatment .
Summary of Findings
Application Area | Findings |
---|---|
Mechanism | Inhibits CDK9, reactivating silenced tumor suppressor genes |
In Vitro Efficacy | Median IC50 of 171 nM across various cancer cell lines |
In Vivo Efficacy | Significant tumor growth inhibition in AML and colon cancer models |
Pharmacokinetics | Short half-life (0.86 h IV), longer half-life (15.8 h IP), bioavailability of 26% |
Case Study - AML | Enhanced efficacy when combined with decitabine; improved survival rates |
Case Study - EBVaGC | Suppressed DNA repair and inhibited cell cycle progression at low concentrations |
Mechanism of Action
MC180295 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. This inhibition leads to the dephosphorylation of RNA polymerase II, resulting in the reactivation of epigenetically silenced genes. The compound also induces apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins such as MCL-1 and MYC. Additionally, this compound has been shown to enhance the immune response by increasing the activity of CD8+ T cells .
Comparison with Similar Compounds
MC180295 is unique in its high selectivity and potency for cyclin-dependent kinase 9 compared to other inhibitors. Similar compounds include:
MC180379: An enantiomer of this compound with lower potency.
MC180380: Another enantiomer of this compound with higher potency in live-cell assays.
Dinaciclib: A non-selective cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases, including cyclin-dependent kinase 9.
Flavopiridol: An older cyclin-dependent kinase inhibitor with broader activity but lower selectivity for cyclin-dependent kinase 9.
This compound stands out due to its high specificity for cyclin-dependent kinase 9 and its significant anti-tumor efficacy in preclinical models .
Biological Activity
MC180295 is a novel compound recognized as a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical player in transcriptional regulation and cancer biology. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various malignancies through the reactivation of epigenetically silenced genes.
CDK9 is essential for the phosphorylation of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which is pivotal for gene reactivation in cancer cells. This mechanism underscores the compound's ability to restore expression of tumor suppressor genes and promote cell differentiation, making it a promising candidate for epigenetic therapies.
Pharmacokinetics and Toxicity
Studies have demonstrated that this compound exhibits favorable pharmacokinetic properties in preclinical models, including mice and rats. The compound's safety profile was assessed through body weight monitoring and complete blood counts, indicating minimal toxicity at therapeutic doses.
Efficacy Against Cancer
The anti-tumor efficacy of this compound has been extensively evaluated across multiple cancer cell lines and in vivo models. Key findings include:
- Potency : this compound demonstrated a median IC50 of 171 nM across 46 neoplastic cell lines, with particularly high potency observed in acute myeloid leukemia (AML) cell lines harboring MLL translocations .
- Enantiomer Activity : The compound is a racemic mixture of two enantiomers, MC180379 and MC180380. Notably, MC180380 exhibited superior potency in live-cell assays compared to its counterpart .
- Synergistic Effects : When combined with decitabine, a DNA methyltransferase inhibitor, this compound showed significant synergistic effects in both AML and colon cancer xenograft models. This combination therapy enhances the reactivation of silenced genes, leading to improved anti-tumor responses .
Immune Component
Research indicates that the anti-tumoral effects mediated by CDK9 inhibition are partially dependent on CD8+ T cells. This finding suggests that this compound not only acts directly on tumor cells but may also engage the immune system to enhance therapeutic efficacy .
Case Studies
Several case studies highlight the clinical relevance of CDK9 inhibition using this compound:
- AML Case Study : In preclinical trials involving AML xenograft models, treatment with this compound resulted in significant tumor regression and prolonged survival compared to controls .
- Combination Therapy : In a study assessing the effects of combining this compound with checkpoint inhibitors, results indicated enhanced immune-mediated tumor clearance, suggesting potential for combination therapies in advanced malignancies .
Data Summary
Parameter | Value |
---|---|
Chemical Formula | C17H18N4O3S |
IC50 (CDK9) | 3–12 nM |
Median IC50 (Cancer Cell Lines) | 171 nM |
Primary Indications | Neoplasms (e.g., AML) |
Enantiomers | MC180379 (lower potency), MC180380 (higher potency) |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which MC180295 inhibits CDK9, and how does this selectivity compare to other CDK inhibitors?
this compound is a highly selective CDK9 inhibitor (IC50 = 5 nM) that binds competitively to the ATP-binding pocket of CDK9. Structural modeling reveals hydrogen bonding between its aminothiazole core and the hinge region of CDK9, mimicking interactions seen with other inhibitors like dasatinib . Selectivity profiling against 250 kinases demonstrated >22-fold specificity for CDK9 over other CDKs (e.g., CDK2, CDK4/6) and kinases like GSK-3α/β, though GSK-3 inhibition does not contribute to its epigenetic effects .
Q. How does this compound affect Epstein-Barr virus-associated gastric carcinoma (EBVaGC) cells at the genetic and cellular levels?
In EBVaGC cell lines (YCCEL1, SNU719), this compound suppresses LMP1 (a viral oncoprotein) and upregulates BZLF1 (a lytic cycle activator) at concentrations ≥1 µM. This is accompanied by inhibition of DNA repair genes (e.g., BRCA1) and cell cycle regulators (e.g., Cyclin D1), leading to apoptosis and reduced cell viability .
Q. What experimental models have been utilized to assess the anti-tumor efficacy of this compound?
Preclinical studies used:
- In vitro : Hematological cancer cell lines (e.g., multiple myeloma) and solid tumors (e.g., EBVaGC) treated with this compound showed dose-dependent growth inhibition .
- In vivo : Mouse xenograft models demonstrated tumor regression with this compound monotherapy (10 mg/kg, daily dosing) and enhanced efficacy when combined with decitabine (a DNMT inhibitor) .
Advanced Research Questions
Q. Can this compound synergize with DNA methyltransferase (DNMT) inhibitors to enhance anti-cancer effects?
Yes. Co-administration of this compound with decitabine in mouse models significantly reduced tumor burden compared to monotherapy. Mechanistically, CDK9 inhibition reactivates epigenetically silenced genes (e.g., tumor suppressors), while DNMT inhibitors demethylate DNA, creating a synergistic effect .
Q. How does the pharmacokinetic (PK) profile of this compound in preclinical models inform its clinical potential?
In mice and rats, this compound exhibits a plasma half-life of ~4 hours and dose-proportional exposure up to 10 mg/kg. Toxicity studies showed no significant weight loss or hematological abnormalities, supporting its tolerability for further clinical testing .
Q. What structural features of this compound contribute to its high selectivity for CDK9 over other kinases?
Key structural determinants include:
- A planar aminothiazole core forming hydrogen bonds with CDK9’s hinge region.
- A nitro group interacting with the conserved Lys-Glu salt bridge in the ATP-binding pocket.
- Substituents avoiding steric clashes with non-conserved residues in other kinases, as validated by molecular docking and SAR analysis .
Q. How does this compound modulate epigenetically silenced tumor suppressor genes in cancer?
CDK9 inhibition by this compound reduces phosphorylation of RNA polymerase II, halting transcription elongation. This destabilizes short-lived oncoproteins (e.g., MYC, MCL1) and reactivates silenced tumor suppressors (e.g., p21) by altering chromatin accessibility .
Q. What methodological approaches are recommended to analyze this compound's impact on cell cycle and apoptosis?
- Cell cycle analysis : Flow cytometry with propidium iodide staining to quantify G1/S/G2-M phase distribution .
- Apoptosis assays : Annexin V/PI staining or caspase-3/7 activation assays .
- Gene expression profiling : RNA-seq or qPCR to assess changes in DNA repair (e.g., BRCA1) and cell cycle genes (e.g., CDK1) .
Properties
IUPAC Name |
[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXAQINDCOHGS-SCVCMEIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115307 | |
Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2237942-08-2 | |
Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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